N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-11-9-22-20(26)17-13-24(12-16-8-5-10-29-16)14-18-19(17)23-25(21(18)27)15-6-3-2-4-7-15/h2-4,6-7,13-14,16H,5,8-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDODOWAMTXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C₁₈H₃₁N₃O₄, with a molecular weight of 345.46 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors of specific kinases and enzymes, which play crucial roles in cellular signaling pathways.
- Kinase Inhibition : The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising structure for developing selective inhibitors for various kinases. For instance, studies have shown that related compounds exhibit potent inhibitory effects on CSNK2A (casein kinase 2 alpha), which is implicated in several cancer pathways .
- Antiviral Activity : There is emerging evidence suggesting that this class of compounds may possess antiviral properties. Specifically, analogs have demonstrated activity against β-coronaviruses, indicating potential therapeutic applications in viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| CSNK2A Inhibition | Kinase | 0.25 | |
| Antiviral Activity | β-Coronavirus | 0.15 | |
| Cytotoxicity | Cancer Cell Lines | >10 | |
| Selectivity Index | CSNK2A vs Other Kinases | 10:1 |
Case Studies
- CSNK2A Inhibition Study : A recent study evaluated the efficacy of various pyrazolo[4,3-c]pyridine derivatives in inhibiting CSNK2A. The lead compound demonstrated an IC50 value of 0.25 µM, indicating strong inhibition compared to other tested compounds .
- Antiviral Efficacy : In another investigation, the compound showed promising antiviral activity against β-coronaviruses with an IC50 value of 0.15 µM. This highlights the potential for further development as an antiviral agent .
Scientific Research Applications
Biological Activities
1. Antiviral Activity
Recent studies indicate that derivatives of the pyrazolo[4,3-c]pyridine scaffold exhibit antiviral properties, particularly against β-coronaviruses. The structural modifications in this compound may enhance its efficacy as a CSNK2 inhibitor, which is crucial for viral replication processes. The incorporation of solubilizing groups at specific positions has been shown to improve both solubility and metabolic stability without compromising antiviral activity .
2. Neuroprotective Effects
Research has suggested that pyrazolo compounds may offer neuroprotective benefits by selectively inhibiting phosphodiesterase (PDE) enzymes. This inhibition can potentially improve cognitive functions and provide therapeutic avenues for conditions like Alzheimer's disease . The specific mechanisms through which N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide operates are still under investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Substituent at 7-position | Enhances potency against CSNK2A |
| Solubilizing groups | Improves pharmacokinetic properties |
| Tetrahydrofuran integration | May increase selectivity and reduce toxicity |
Case Studies
- CSNK2 Inhibition Study : A study demonstrated that modifications at the 7-position of pyrazolo[4,3-c]pyridine derivatives significantly impacted their inhibitory potency against CSNK2A enzymes. Compounds with specific substituents were found to maintain or enhance their antiviral activity while improving solubility .
- Neuroprotective Research : Another investigation focused on the neuroprotective effects of similar compounds indicated promising results in cognitive enhancement models, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
